molecular formula C8H10BrN3O2 B1530989 5-Bromo-3-nitro-N-propylpyridin-2-amine CAS No. 1033202-50-4

5-Bromo-3-nitro-N-propylpyridin-2-amine

Cat. No.: B1530989
CAS No.: 1033202-50-4
M. Wt: 260.09 g/mol
InChI Key: ZBSFLRGZSROPER-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-N-propylpyridin-2-amine is an organic compound with the molecular formula C(8)H({10})BrN(_3)O(_2) It is characterized by a bromine atom at the 5-position, a nitro group at the 3-position, and a propylamine group at the 2-position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitration and Bromination of Pyridine: : The synthesis of 5-Bromo-3-nitro-N-propylpyridin-2-amine typically begins with the nitration of pyridine to introduce the nitro group at the 3-position. This is followed by bromination to add the bromine atom at the 5-position. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

  • Alkylation: : The final step involves the alkylation of the 2-amino group with propyl bromide under basic conditions, typically using a strong base like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : The nitro group in 5-Bromo-3-nitro-N-propylpyridin-2-amine can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

  • Substitution: : The bromine atom can undergo nucleophilic substitution reactions. For example, it can be replaced by a variety of nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with Pd/C, iron powder with hydrochloric acid.

    Substitution: Sodium thiolate, primary or secondary amines, sodium alkoxide.

Major Products

    Reduction: 5-Amino-3-nitro-N-propylpyridin-2-amine.

    Substitution: 5-Substituted-3-nitro-N-propylpyridin-2-amines, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-3-nitro-N-propylpyridin-2-amine is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The nitro and bromine groups can interact with biological targets, making it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitro-N-propylpyridin-2-amine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with amino acid residues in proteins, influencing their activity. The propylamine group enhances its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-nitropyridine: Lacks the propylamine group, making it less versatile in biological applications.

    3-Nitro-N-propylpyridin-2-amine: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.

    5-Bromo-2-aminopyridine: Lacks the nitro group, affecting its redox properties and potential biological activity.

Uniqueness

5-Bromo-3-nitro-N-propylpyridin-2-amine is unique due to the combination of its functional groups, which confer a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-3-nitro-N-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c1-2-3-10-8-7(12(13)14)4-6(9)5-11-8/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSFLRGZSROPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674449
Record name 5-Bromo-3-nitro-N-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-50-4
Record name 5-Bromo-3-nitro-N-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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